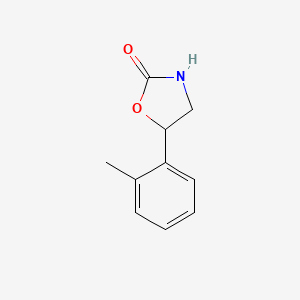

5-(O-tolyl)oxazolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11NO2 |

|---|---|

Molekulargewicht |

177.20 g/mol |

IUPAC-Name |

5-(2-methylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-7-4-2-3-5-8(7)9-6-11-10(12)13-9/h2-5,9H,6H2,1H3,(H,11,12) |

InChI-Schlüssel |

MSIRYXHMZMSXEX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2CNC(=O)O2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 O Tolyl Oxazolidin 2 One and Analogous Oxazolidinones

Direct Ring Formation Strategies

Direct formation of the oxazolidinone ring is a common and efficient approach, often involving the cyclization of a linear precursor that already contains the requisite nitrogen and oxygen atoms in a 1,2-relationship.

A foundational method for synthesizing oxazolidinones involves the cyclization of β-amino alcohols with a carbonyl source. beilstein-journals.org This approach leverages readily available amino alcohol precursors. Various carbonylating agents can be employed, including toxic options like phosgene (B1210022) and its derivatives, as well as safer alternatives such as diethyl carbonate, urea (B33335), and carbodiimidazole. nih.govresearchgate.netnih.gov

The use of carbon dioxide (CO₂) as a C1 source is an environmentally benign and atom-economical strategy. researchgate.net This transformation can be achieved by reacting amino alcohols with CO₂ in the presence of a dehydrating agent. nih.gov For instance, propanephosphonic acid anhydride (B1165640) (T3P) has been effectively used as a dehydrating agent for this purpose, allowing the reaction to proceed under mild conditions. nih.gov Lanthanide-based catalysts have also been shown to facilitate the cycloaddition of CO₂ to aziridines, which can be considered precursors to aminoalcohols, to yield oxazolidinones. organic-chemistry.org

The reaction of aminoalcohols with diethyl carbonate is another established method, where the cyclization preferentially forms the five-membered oxazolidinone ring over larger ring systems, following the 5-Exo-Trig ring closure model. nih.gov

Table 1: Examples of Carbonyl Precursors in Aminoalcohol Cyclization Click on a row to expand for more details.

| Carbonyl Precursor | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Amino alcohol, T3P, DBU | N-unsubstituted oxazolidinone | nih.gov |

| Diethyl Carbonate | Amino alcohol | 5-substituted oxazolidinone | nih.gov |

| Carbodiimidazole | Amino alcohol | Oxazolidinone | researchgate.netorganic-chemistry.org |

The [3+2] cycloaddition of epoxides (oxiranes) with isocyanates provides a direct route to the oxazolidinone skeleton. beilstein-journals.org This reaction can be catalyzed by various agents. For example, a high-temperature, catalyst-mediated cyclization using a lithium bromide catalyst solubilized by tributylphosphine (B147548) oxide has been reported for the reaction of an aryl isocyanate with an epoxide. nih.gov Tetraarylphosphonium salts have also been identified as effective bifunctional catalysts, accelerating the epoxide ring-opening with high regioselectivity. organic-chemistry.org

A one-pot reaction of epoxides with the highly reactive chlorosulfonyl isocyanate (CSI) can produce oxazolidinones under mild, catalyst-free conditions. beilstein-journals.orgnih.gov This method is often straightforward, with simple purification, and can be performed in solvents like dichloromethane. beilstein-journals.org Additionally, this cycloaddition strategy has been adapted for solid-phase synthesis, allowing for the generation of oxazolidinone libraries for drug discovery by reacting resin-bound epoxides with various isocyanates. acs.org

A versatile and widely used method for preparing N-aryl oxazolidinones involves the reaction of N-aryl carbamates with enantiopure epichlorohydrin (B41342). acs.orgarkat-usa.org This approach is particularly valuable as epichlorohydrin is an inexpensive chiral building block. researchgate.netarkat-usa.org The reaction conditions can be optimized by varying the base, solvent, and temperature. arkat-usa.org Studies have shown that using lithium hydroxide (B78521) (LiOH) as the base in a solvent like dimethylformamide (DMF) at room temperature can provide good yields of the desired chiral oxazolidinones. arkat-usa.orgresearchgate.net

This method combines an intermolecular nucleophilic opening of the epoxide ring with an intramolecular acyl substitution in a single, efficient step. researchgate.net It has been successfully applied to synthesize a range of biologically important molecules, including analogues of the antibiotic Linezolid and the antidepressant toloxatone. arkat-usa.orgunipa.it

Table 2: Optimized Conditions for Synthesis from N-Aryl Carbamate (B1207046) and Epichlorohydrin Click on a row to expand for more details.

| Substrate | Base | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| Ethyl 4-bromo-3-fluorophenylcarbamate | LiOH | DMF | Room Temp. | Good | arkat-usa.org |

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like oxazolidinones in a single step, which is advantageous in terms of atom economy and time. nih.gov Several MCRs have been developed for oxazolidinone synthesis.

One such approach is a catalyst-free synthesis using primary amines, dibromoethane, and cesium carbonate or cesium hydrogencarbonate, where the cesium salt acts as both the base and the C1 source. researchgate.net Another strategy involves an L-proline-mediated three-component Mannich reaction between an aniline, formaldehyde, and α-hydroxyacetone, followed by cyclization. nih.gov A three-component reaction of anilines, ethyl glyoxalates, and epoxides has also been reported to yield multi-substituted 1,3-oxazolidine derivatives, which are structurally related to oxazolidinones. nih.gov

Rearrangement reactions provide a sophisticated route to oxazolidinones, often forming exocyclic double bonds that can be useful for further functionalization. A mild and efficient Gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates leads to the formation of 5-methylene-1,3-oxazolidin-2-ones. nih.gov This method is effective for various N-Boc-protected alkynylamines, which are converted to the corresponding alkylidene 2-oxazolidinones under very mild conditions in the presence of a cationic Au(I) complex. organic-chemistry.orgnih.gov Palladium catalysts have also been employed for the cycloisomerization of propargylic carbamates to afford 1,3-oxazolidin-2-one derivatives. nih.gov

Stereoselective and Enantioselective Synthesis Approaches

Given the importance of chirality in the biological activity of oxazolidinones and their use as chiral auxiliaries, the development of stereoselective and enantioselective synthetic methods is crucial. wikipedia.org

Many of the direct ring-forming strategies can be rendered stereoselective by using chiral starting materials. For example, enantiomerically pure oxazolidinones can be prepared from chiral aminoalcohols, chiral aziridines, or enantiopure epichlorohydrin. bioorg.orgacs.orgarkat-usa.org The synthesis from N-aryl carbamates and (R)- or (S)-epichlorohydrin is an enantiospecific process that yields chiral N-aryl-oxazolidinones. arkat-usa.org Similarly, functionalized chiral oxazolidinones can be synthesized from enantiomerically pure aziridines with retention of configuration. bioorg.orgbioorg.org

Catalytic asymmetric methods are also being developed. An organoselenium reagent has been used as a redox catalyst for the intermolecular enantioselective oxyamination of alkenes to produce oxazolidinones with high enantioselectivity. thieme-connect.com More recently, biocatalytic strategies have emerged, using engineered myoglobin-based catalysts for the asymmetric intramolecular C(sp³)–H amination of carbamate derivatives to provide enantioenriched oxazolidinones. acs.org

A combination of asymmetric reactions can also be employed. An efficient synthesis of 4,5-disubstituted oxazolidinones has been developed based on an asymmetric aldol (B89426) reaction followed by a modified Curtius protocol, which utilizes an intramolecular ring closure to create two vicinal stereogenic centers. mdpi.comnih.gov

Application of Chiral Auxiliaries in Oxazolidinone Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to guide the stereochemical outcome of a reaction. In the context of oxazolidinone synthesis, these auxiliaries are instrumental in creating new stereocenters with high levels of control.

The most prominent examples are the Evans' auxiliaries, which are substituted oxazolidinones derived from readily available amino acids. rsc.orgnih.gov These auxiliaries are typically N-acylated, and the resulting imide enolates undergo highly diastereoselective reactions, such as alkylations, aldol reactions, and Michael additions. rsc.orgsigmaaldrich.com The chiral environment created by the substituent on the auxiliary (often at the C4 position) effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This strategy is a cornerstone of asymmetric synthesis and has been successfully applied to the total synthesis of numerous biologically active natural products. rsc.org

The synthesis of these auxiliaries often begins with the reduction of an α-amino acid to its corresponding amino alcohol. mdpi.com This chiral amino alcohol is then cyclized using reagents like phosgene, diethyl carbonate, or urea to form the oxazolidinone ring. nih.govmdpi.com After the desired asymmetric transformation, the auxiliary can be cleaved from the substrate under mild conditions, often allowing for its recovery and reuse, which enhances the commercial viability of the process. sigmaaldrich.com

Utilization of Enantiomerically Pure Precursors (e.g., Chiral Aziridines, Amino Acids)

An alternative to using chiral auxiliaries is to build the oxazolidinone ring from a precursor that already contains the desired stereochemistry. This approach is known as the "chiral pool" strategy, where enantiomerically pure starting materials are converted into the target molecule without the need for an external chiral directing group.

Amino Acids: α-Amino acids are a common and inexpensive source of chirality. A general pathway involves the reduction of the carboxylic acid moiety to an alcohol, yielding a chiral β-amino alcohol. This intermediate can then be cyclized to form the corresponding 4-substituted oxazolidinone. acs.org For instance, new fluorous-supported oxazolidinone chiral auxiliaries have been prepared in five steps starting from chiral α-amino acids like L-phenylalanine and L-valine. acs.org

Chiral Aziridines: Enantiomerically pure aziridines, particularly those activated by an electron-withdrawing group at the C2 position, serve as valuable three-carbon building blocks for 5-substituted oxazolidinones. bioorg.org The synthesis involves a regioselective ring-opening of the aziridine (B145994) by a nucleophile, followed by an intramolecular cyclization. This transformation can proceed in a one-pot manner and with retention of configuration, providing a stereospecific route to the desired oxazolidinone. bioorg.org Nickel-catalyzed cycloaddition of aziridines with isocyanates has also been shown to produce oxazolidinone-related structures. nih.gov

Control of Diastereoselectivity in Derivatization (e.g., Alkylation, Azidation)

Once a chiral oxazolidinone ring is formed, its existing stereocenters can direct the stereochemistry of subsequent modifications to the molecule. This is particularly relevant in the derivatization of N-acylated oxazolidinones, where the chiral auxiliary dictates the facial selectivity of enolate reactions.

For example, in the alkylation of an N-acyl oxazolidinone enolate, the substituent at the C4 position of the oxazolidinone ring sterically hinders one face of the planar enolate. As a result, the incoming alkylating agent is forced to approach from the less hindered face, leading to the formation of one diastereomer in significant excess. High levels of diastereoselectivity (often >95% de) are achievable in these reactions. sigmaaldrich.com This principle has been extended to a variety of transformations, including azidation, to install nitrogen-containing functional groups with stereocontrol.

A stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones has been developed using a combination of an asymmetric aldol reaction and a modified Curtius rearrangement, which involves an intramolecular ring closure. nih.gov This method has proven effective for a range of substrates, affording the desired products in high conversion rates. nih.gov

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (de) |

| Asymmetric Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >95% |

| Asymmetric Aldol Reaction | N-Acetyl oxazolidinone | Isobutyraldehyde | >98% |

| Asymmetric Azidation | N-Acyl oxazolidinone | Trisyl azide (B81097) | High |

Continuous Flow Synthesis Techniques for Oxazolidinone Cores

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients, offering advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.com This technology has been successfully applied to the synthesis of the oxazolidinone core.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the chemical transformations occur. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimized reaction conditions and improved yields. For oxazolidinone synthesis, a polystyrene-supported organocatalyst has been used in a packed bed reactor for the conversion of epoxy amines using carbon dioxide as a C1 source. iciq.orgrsc.org This system demonstrated high stability, allowing for the continuous production of various oxazolidinone scaffolds over an extended period without a significant loss of catalytic activity. iciq.orgrsc.org

A notable application is the seven-step continuous flow synthesis of the antibiotic Linezolid, which features a complex oxazolidinone structure. researchgate.netnih.gov This process was achieved without any intermediate purification or solvent exchange steps, producing the final product in a 73% isolated yield with a total residence time of just 27 minutes. nih.gov

Solid-Phase Synthesis Methods for Oxazolidinone Derivatives

Solid-phase synthesis is a technique where molecules are covalently bound to an insoluble polymer support (resin) and modified in a stepwise fashion. This methodology simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. It is particularly valuable for the rapid generation of chemical libraries for drug discovery.

Several solid-phase strategies for synthesizing oxazolidinone derivatives have been reported. One method involves the alkylation of a resin-bound carbamate with glycidyl (B131873) tosylate to form an epoxide. researchgate.net Nucleophilic opening of the epoxide followed by cyclization leads to the formation of the oxazolidinone, which is then cleaved from the solid support. researchgate.net Another approach describes the cycloaddition of resin-bound epoxides with isocyanates at elevated temperatures to yield the desired oxazolidinone derivatives in high yield and purity. nih.gov The synthesis of 1,3-oxazolidines on a solid support has also been achieved, starting from a resin-bound epoxy ether which is converted to an amino alcohol intermediate before cyclization with aldehydes. korea.ac.kr

Mechanistic Investigations of Reactions Involving 5 O Tolyl Oxazolidin 2 One Core

Elucidation of Reaction Pathways and Transition States

Understanding the precise pathway a reaction follows is fundamental to controlling its outcome. For reactions involving the oxazolidinone core, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping potential energy surfaces, identifying intermediates, and characterizing transition states. rsc.orge3s-conferences.org These calculations can reveal whether a reaction proceeds through a concerted, asynchronous, or stepwise mechanism.

For instance, in 1,3-dipolar cycloaddition reactions forming oxazolidinone rings, DFT calculations have been used to distinguish between pericyclic and stepwise pathways. rsc.org Studies have shown that substituents on the reactants can dramatically alter the mechanism. For example, the introduction of gem-difluoro groups can switch the reaction from a concerted pericyclic mechanism to a stepwise one that proceeds via a zwitterionic intermediate. rsc.org The transition states for these pathways are meticulously calculated to determine the lowest energy route. A transition state is the highest energy point on a reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. nih.gov In some complex reactions, a single transition state may lead to multiple products, a phenomenon known as an ambimodal transition state, which requires dynamic trajectory calculations to fully understand product distribution. stackexchange.com

Computational studies have also been crucial in rationalizing the stereochemical outcomes of reactions. By comparing the energies of different transition states leading to various stereoisomers, researchers can predict and explain the observed selectivity. For example, ab initio quantum mechanical methods have been employed to study the cyclization of N-p-toluenesulfonyl carbamates, explaining the observed stereoselectivity by analyzing the relative stability of the transition states leading to different diastereomers. researchgate.net Similarly, DFT calculations on gold-catalyzed hydroalkylation of ynamides bearing an oxazolidinone identified the initial organic-chemistry.org-hydride shift as the rate-determining step and rationalized the differing reactivity of various substrates by comparing activation barriers. acs.org

Table 1: Computational Methods in Mechanistic Analysis of Oxazolidinone Reactions

| Computational Method | Application | Key Insights | Reference(s) |

| Density Functional Theory (DFT) | N-Acylation of oxazolidinones | Identified the rate-determining step as the generation of a hemiaminal intermediate. | rsc.org |

| DFT | Cycloaddition to form oxazolidines | Revealed a switch from a concerted to a stepwise mechanism based on substituents. | rsc.org |

| Ab initio methods | Intramolecular conjugate addition | Explained stereoselectivity based on the calculated stability of competing transition states. | researchgate.net |

| DFT | Gold-catalyzed hydroalkylation | Identified the rate-determining step ( organic-chemistry.org-hydride shift) and explained substrate reactivity. | acs.org |

| DFT | Analysis of syn/anti isomers | Correlated calculated electronic energies and molecular surface areas with isomer stability. | researchgate.net |

**4.2. Role of Catalysis in Oxazolidinone Transformations

Catalysis is central to the synthesis and functionalization of the 5-(o-tolyl)oxazolidin-2-one core, offering efficient and selective routes under mild conditions. Various catalytic systems, each with a unique mode of action, have been developed.

Copper catalysis is widely used for forming carbon-nitrogen and carbon-sulfur bonds in reactions involving oxazolidinones. The copper-catalyzed N-arylation of oxazolidinones, a variant of the Goldberg reaction, is an efficient method for synthesizing N-aryl derivatives. researchgate.net Mechanistically, these reactions are thought to proceed through a Cu(I)/Cu(III) catalytic cycle, often facilitated by a bidentate ligand like 1,2-diaminocyclohexane, which enhances catalyst solubility and stability. researchgate.netnih.gov

Copper catalysts are also effective in intramolecular C-H amination reactions to construct the oxazolidinone ring itself. shareok.org In other transformations, such as the reaction of arylidenecyclopropanes with 2-oxazolidinone (B127357), copper(II) triflate acts as a Lewis acid to activate the substrate, leading to the formation of homoallylic oxazolidinones. clockss.org Furthermore, copper-catalyzed multicomponent reactions allow for the construction of complex oxazolidinones, such as 5-((diarylphosphoryl)methyl)oxazolidin-2-ones, in a single step. rsc.org Mechanistic studies on related systems have shown that these reactions can involve radical intermediates generated via single-electron transfer from copper, as seen in the oxidative amination of unactivated alkenes. epfl.ch

Table 2: Examples of Copper-Catalyzed Reactions for Oxazolidinone Synthesis/Functionalization

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

| N-Arylation | CuI / Diamine Ligand | Oxazolidinone, Aryl Halides | N-Aryl Oxazolidinones | researchgate.netnih.gov |

| S-Arylation | CuI / DMEDA | Furanose-Fused Oxazolidine-2-thione, Aryl Iodides | S-Aryl Oxazolines | mdpi.com |

| Intramolecular C-H Amination | Cu(I)-diimine complexes | Carbamates | Fused Oxazolidinones | shareok.org |

| Addition to Alkenes | Cu(OTf)₂ | Oxazolidinone, Arylidenecyclopropanes | Homoallylic Oxazolidinones | clockss.org |

| Oxidative Amination | Dual Photoredox/Copper | N-Acyl-oxazolidinones, Alkenes | 4-Vinyloxazolidin-2-ones | epfl.ch |

Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate carbon-carbon triple bonds (alkynes) toward nucleophilic attack. This property has been exploited in the synthesis of oxazolidinone derivatives. For example, the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates provides access to various 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org The proposed mechanism involves the gold(I) catalyst coordinating to and activating the alkyne, which facilitates an intramolecular attack by the carbamate (B1207046) oxygen to form the five-membered ring. organic-chemistry.orgchimia.ch

More detailed mechanistic studies using DFT calculations have been performed on the gold-catalyzed intramolecular hydroalkylation of ynamides bearing an oxazolidinone moiety. acs.org These studies propose a pathway involving the activation of the ynamide by the gold catalyst to form a highly reactive keteniminium ion intermediate. This is followed by a rate-determining organic-chemistry.org-hydride shift, subsequent cyclization, and finally protodeauration to regenerate the catalyst and yield the product. The calculations demonstrated that the gold catalyst significantly lowers the activation barrier for the hydride shift compared to an uncatalyzed acid-mediated pathway. acs.org

Lewis acids play a crucial role in activating oxazolidinones, particularly N-acyl derivatives, for stereoselective transformations. The oxazolidinone ring can act as a chiral auxiliary, and when complexed with a Lewis acid, it creates a rigid, chiral environment that directs the approach of incoming reagents. The Lewis acid coordinates to one or both carbonyl oxygens of the N-acyl oxazolidinone, which both enhances the electrophilicity of the system and locks it into a specific conformation. scielo.br

This strategy is famously used in Evans asymmetric aldol (B89426) reactions. In a stereodivergent synthesis of enamides, titanium tetrachloride (TiCl₄) combined with a base was used to activate an oxazolidinone for condensation with a ketone. The proposed mechanism involves the coordination of the Ti-base adduct to the ketone carbonyl, activating it for nucleophilic attack by the oxazolidinone. The resulting titanium-coordinated intermediate then undergoes a favored E2 elimination to afford the (E)-enamide with high stereoselectivity. diva-portal.org Chiral Lewis acids, such as those derived from iron or aluminum, have been used to catalyze asymmetric Diels-Alder reactions with dienophiles like 3-acryloyl-1,3-oxazolidin-2-one, achieving high enantioselectivity by creating a well-defined chiral pocket around the dienophile. scielo.brrsc.orgscielo.br

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, represents a greener alternative to metal-based catalysis. beilstein-journals.orgmdpi.com Several organocatalytic methods have been developed for synthesizing and transforming oxazolidinones. For example, the aza-Payne-type rearrangement of epoxy amines with carbon dioxide to produce 5-hydroxymethyl oxazolidinones can be catalyzed by a binary organocatalyst system. rsc.org A proposed mechanism involves a halide-free pyridinolate-based ion pair, where the cationic part acts as a hydrogen-bond donor (HBD) to activate the epoxide, and the anionic part acts as a hydrogen-bond acceptor (HBA) to facilitate nucleophilic attack. rsc.org

In another approach, bifunctional squaramide catalysts derived from quinine (B1679958) have been used to promote the asymmetric synthesis of complex spirooxazolidines. rsc.org A plausible mechanism suggests a dual-activation mode: the squaramide moiety activates the imine substrate via hydrogen bonding, while the basic quinuclidine (B89598) nitrogen deprotonates the γ-hydroxyenone, facilitating a domino hemiaminal formation/aza-Michael addition cascade to generate the final product with high stereocontrol. rsc.org

Studies on Intermediate Formation and Stereochemical Control

The stereochemical outcome of reactions involving the this compound core is intricately linked to the formation of transient intermediates and the conformational rigidity imposed by the chiral auxiliary. The oxazolidinone ring, especially when substituted at the 4- or 5-positions, provides a powerful platform for asymmetric synthesis. thieme-connect.com

Stereocontrol is typically achieved by forming a rigid chelated intermediate between an N-acyl oxazolidinone and a Lewis acid. This chelation locks the conformation of the acyl group, exposing one face to nucleophilic attack while shielding the other. For instance, in Lewis acid-catalyzed reactions, the formation of a five- or six-membered chelated ring involving the metal center and the two carbonyl oxygens of the N-acyl oxazolidinone is a common model for explaining high diastereoselectivity. scielo.brdiva-portal.org The substituent at the C4 or C5 position of the oxazolidinone ring acts as a steric directing group, blocking one of the two faces of the reactive enolate.

The formation of specific reactive intermediates is also key to understanding reaction pathways. In gold-catalyzed reactions of ynamides, the formation of a keteniminium ion intermediate is proposed as the key step leading to cyclization. acs.org In some copper-catalyzed processes, radical intermediates are generated, and their subsequent reactions dictate the final product structure. epfl.ch In other cases, the reaction proceeds through cyclic intermediates, such as the proposed aziridinium (B1262131) ion in ring-expansion reactions to form related heterocycles. bioorg.org Computational studies are often used to probe the structure and stability of these intermediates and the transition states leading to and from them, providing a molecular-level understanding of how stereochemical information is transferred and preserved throughout the reaction. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Oxazolidinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and stereochemistry of the molecule. The predicted spectra for 5-(o-tolyl)oxazolidin-2-one are based on data from analogous compounds, primarily 5-(hydroxymethyl)-3-(o-tolyl)oxazolidin-2-one .

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of This compound is expected to show distinct signals for the protons on the oxazolidinone ring and the o-tolyl group. The protons on the five-membered ring (H-4 and H-5) and the methylene (B1212753) protons of a potential substituent at C-5 are diastereotopic, leading to complex splitting patterns.

Based on the analysis of related structures, the following chemical shifts and coupling constants can be predicted:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |

| NH | ~5.5 - 6.5 | Broad singlet |

| Aromatic (tolyl) | ~7.2 - 7.4 | Multiplet |

| H-5 | ~5.0 - 5.5 | Multiplet |

| H-4 | ~3.5 - 4.5 | Multiplet (dd) |

| CH₃ (tolyl) | ~2.2 - 2.4 | Singlet |

This table is a predictive model based on data for analogous compounds.

The broadness of the NH proton signal is a common feature and can be confirmed by D₂O exchange. The protons on the oxazolidinone ring (H-4 and H-5) will exhibit characteristic coupling constants that can help determine their relative stereochemistry.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbonyl carbon of the oxazolidinone ring is typically found at the downfield end of the spectrum.

Predicted ¹³C NMR chemical shifts for This compound are as follows:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~155 - 160 |

| Aromatic (C-Ar) | ~125 - 138 |

| C-5 | ~70 - 75 |

| C-4 | ~45 - 50 |

| CH₃ (tolyl) | ~17 - 18 |

This table is a predictive model based on data for analogous compounds.

The specific shifts of the aromatic carbons can be assigned using advanced NMR techniques like HSQC and HMBC.

Advanced NMR Experiments for Conformational and Configurational Assignment (e.g., NOE)

To unambiguously determine the stereochemistry of This compound , advanced NMR experiments such as Nuclear Overhauser Effect (NOE) spectroscopy would be essential. By measuring the spatial proximity of protons, one can confirm the cis or trans relationship of substituents on the oxazolidinone ring. For instance, an NOE correlation between the proton at C-5 and the tolyl group would provide strong evidence for their relative orientation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound is expected to show characteristic absorption bands for the N-H group, the carbonyl group of the cyclic carbamate (B1207046), and the aromatic C-H and C=C bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H | ~3200 - 3400 | Stretching |

| C-H (aromatic) | ~3000 - 3100 | Stretching |

| C-H (aliphatic) | ~2850 - 3000 | Stretching |

| C=O (carbamate) | ~1730 - 1760 | Stretching |

| C=C (aromatic) | ~1450 - 1600 | Stretching |

| C-O | ~1200 - 1300 | Stretching |

This table is a predictive model based on data for analogous compounds.

The strong carbonyl absorption is a key diagnostic peak for the oxazolidinone ring system. For instance, in a related compound, 5-(hydroxymethyl)-3-(o-tolyl)oxazolidin-2-one , a strong C=O stretch is observed around 1736 cm⁻¹ unimi.it.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues.

For This compound (C₁₀H₁₁NO₂), the expected exact mass would be calculated and compared with the experimental value from HRMS. Common fragmentation pathways for oxazolidinones involve the cleavage of the ring, loss of CO₂, and fragmentation of the side chains. Analysis of various 5-substituted-5-(o-tolyl)oxazolidin-2-ones has shown characteristic fragmentation patterns that would be applicable here acs.org.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating enantiomers.

Purity Determination: High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with appropriate detectors (e.g., UV, MS), would be used to determine the chemical purity of This compound . The compound's purity would be assessed by the presence of a single major peak in the chromatogram. Purification of oxazolidinone derivatives is often achieved using column chromatography with solvent systems like petroleum ether and ethyl acetate (B1210297).

Enantiomeric Excess Determination: Since This compound is a chiral molecule, determining its enantiomeric excess (ee) is crucial. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the enantiomers. The enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram allows for the calculation of the ee. The development of enantiospecific syntheses for N-aryl-oxazolidinones has been reported, with chiral HPLC being the standard method for ee determination. For example, the enantiomers of related oxazolidinones have been successfully resolved using a Daicel Chiralpak column.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation and analysis of the enantiomers of this compound. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Detailed Research Findings:

The enantioseparation of oxazolidinone analogues has been successfully performed using various polysaccharide-type chiral stationary phases. semmelweis.hu Studies have shown that amylose-based columns, in particular, provide high enantioselectivity for these compounds when using polar organic mobile phases like acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and 2-propanol (IPA). semmelweis.hu

For the analysis of related oxazolidinone structures, a typical HPLC system might consist of a quaternary pump, an autosampler, and a diode array detector for UV detection, often set at 210 nm. semmelweis.hu Separations are commonly performed at a controlled temperature, such as 25°C, with a consistent flow rate, for instance, 0.5 mL/min. semmelweis.hu The choice of CSP is paramount; columns based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) and amylose (B160209) tris(3,5-dimethylphenylcarbamate) have been utilized effectively. semmelweis.hu The separation's effectiveness is quantified by the retention factor (k), separation factor (α), and resolution (Rs), which are calculated from the retention times of the eluted enantiomers. semmelweis.hu

Table 1: Illustrative Chiral HPLC Parameters for Oxazolidinone Analogues

| Parameter | Value/Condition | Source |

|---|---|---|

| Stationary Phases (CSPs) | Lux Amylose-1, Lux Cellulose-1, etc. | semmelweis.hu |

| Mobile Phases | Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH) | semmelweis.hu |

| Flow Rate | 0.5 mL/min | semmelweis.hu |

| Temperature | 25 °C | semmelweis.hu |

| Detection Wavelength | 210 nm | semmelweis.hu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions that produce or consume this compound. libretexts.org By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system, chemists can visualize the disappearance of reactants and the appearance of products. libretexts.org

Detailed Research Findings:

In synthetic procedures involving related oxazolidinone structures, TLC is routinely used to determine when a reaction is complete. rsc.orgcnr.it A common eluent system for this class of compounds is a mixture of n-hexane and ethyl acetate. cnr.it The ratio of these solvents can be adjusted to achieve optimal separation of spots on the TLC plate; a starting ratio might be 1:1 ethyl acetate/hexane. libretexts.org The position of a compound on the developed plate is described by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org A compound's polarity influences its Rf value; less polar compounds travel further up the plate, resulting in a higher Rf value. libretexts.org For instance, in the synthesis of related compounds, reaction completion was monitored by TLC using a 7:3 mixture of n-hexane/ethyl acetate. cnr.it

Table 2: Typical TLC Parameters for Monitoring Oxazolidinone Reactions

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel Plate | rsc.org |

| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (e.g., 7:3 ratio) | cnr.it |

| Visualization | UV Light (if compounds are UV-active) | libretexts.org |

X-Ray Crystallography for Definitive Three-Dimensional Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays. wikipedia.orgsci-hub.se

Detailed Research Findings:

For oxazolidinone-containing compounds, X-ray crystallography has been instrumental in confirming their molecular structures. nih.gov The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer, and a beam of X-rays is directed at it. The resulting diffraction pattern of spots is collected by a detector. sci-hub.se

Sophisticated software is used to process this data, calculate an electron density map of the molecule, and build a three-dimensional model of the atomic arrangement. wikipedia.orgsci-hub.se This model is then refined to best fit the experimental data, yielding precise information about bond lengths, bond angles, and stereochemistry. wikipedia.org In studies of complex molecules incorporating oxazolidinone rings, X-ray diffraction has been used to definitively establish the stereochemistry, such as the cis- or trans-relationship between substituents. cnr.it While specific crystallographic data for this compound is not detailed in the provided search results, the general methodology is well-established for this class of compounds. nih.gov

Table 3: General Workflow for X-Ray Crystallography

| Step | Description | Source |

|---|---|---|

| 1. Crystallization | Growing a high-quality single crystal of the compound. | sci-hub.se |

| 2. Data Collection | Mounting the crystal and collecting diffraction data using an X-ray diffractometer. | sci-hub.se |

| 3. Structure Solution | Using computational methods to solve the phase problem and generate an initial electron density map. | wikipedia.org |

| 4. Model Building & Refinement | Building a molecular model into the electron density map and refining its atomic parameters to fit the data. | wikipedia.org |

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Ethanol |

| 2-Propanol |

| n-Hexane |

| Ethyl Acetate |

| Cellulose tris(3,5-dimethylphenylcarbamate) |

Computational Chemistry and Theoretical Modeling of 5 O Tolyl Oxazolidin 2 One and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are a cornerstone for understanding the molecular properties of organic compounds. For oxazolidinone derivatives, DFT is a common method to investigate their electronic structure and reactivity.

Geometry Optimization and Electronic Structure Analysis

While specific studies on 5-(O-tolyl)oxazolidin-2-one are not available, computational research on analogous aryl-substituted oxazolidinones demonstrates that the geometry is optimized to find the lowest energy conformation. This analysis typically reveals bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. Electronic structure analysis, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, helps in understanding the charge distribution and the sites susceptible to electrophilic or nucleophilic attack. For this compound, it would be expected that the tolyl group's orientation relative to the oxazolidinone ring would be a key determinant of its conformational preference and electronic properties.

Energy Profile Determination and Transition State Characterization

The synthesis of oxazolidinones often involves cyclization reactions. Computational chemistry is a powerful tool for elucidating the mechanisms of these reactions by calculating the energy profiles of possible pathways and characterizing the transition states. For instance, studies on the formation of the oxazolidinone ring from precursors like epoxides or amino alcohols have used DFT to map the reaction coordinates and identify the rate-determining steps. Such an analysis for this compound would provide insights into its synthetic accessibility and potential side reactions, but this specific investigation has not been reported.

Prediction of Reactivity and Selectivity Parameters (e.g., Fukui Indices)

Reactivity descriptors derived from conceptual DFT, such as Fukui indices, are used to predict the local reactivity of different atomic sites within a molecule. These indices help in identifying which atoms are most likely to act as electrophiles or nucleophiles. For the broader class of oxazolidinones, such calculations can guide chemical modifications to enhance desired properties. However, a specific analysis of the Fukui functions for this compound is not present in the current body of scientific literature.

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular dynamics simulations are instrumental in studying the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules or surfaces. In the context of oxazolidinone antibiotics, MD simulations have been used to investigate their binding to the bacterial ribosome. These simulations provide a detailed view of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-receptor complex. While these studies offer a general understanding of how oxazolidinones interact with their biological targets, specific MD simulation data for this compound, which would be necessary to understand its potential adsorption and interaction behavior, is not available.

Computational Approaches for Stereochemical Outcome Prediction

The stereochemistry of the substituents on the oxazolidinone ring is often critical for its biological activity or its effectiveness as a chiral auxiliary. Computational models can be used to predict the stereochemical outcome of synthetic reactions leading to chiral oxazolidinones. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which diastereomer or enantiomer will be formed preferentially. While theoretical studies on the stereoselective synthesis of various oxazolidinones exist, a computational investigation specifically aimed at predicting the stereochemical outcome of reactions to form this compound has not been published.

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Organic Molecules as Building Blocks

The unique combination of a reactive heterocycle and a modifiable aromatic ring makes 5-(o-tolyl)oxazolidin-2-one an important starting material or intermediate for the synthesis of more complex molecules that serve as building blocks in medicinal chemistry and natural product synthesis.

The oxazolidin-2-one scaffold is a well-established intermediate in the synthesis of N-methyl amino acids, which are important components of many biologically active peptides and natural products. nih.govresearchgate.net The general strategy involves the formation of a 5-substituted oxazolidinone from a corresponding amino acid. This intermediate then undergoes a reductive ring-opening process to yield the desired N-methylated amino acid.

In the context of this compound, it serves as a direct precursor to N-methylated amino acids where the side chain is an o-tolyl group. This application is particularly valuable for introducing non-canonical amino acids into peptides, a common strategy for enhancing pharmacological properties such as metabolic stability and binding affinity. The synthesis typically proceeds through the reaction of an N-protected amino acid with an aldehyde (like formaldehyde) to form the oxazolidinone ring, followed by reduction. researchgate.net

Table 1: Representative Scheme for N-Methyl Amino Acid Synthesis via Oxazolidinone Intermediate

| Step | Description | Reactants | Product |

| 1 | Cyclization | N-protected amino acid, Formaldehyde, Acid catalyst | 5-substituted-oxazolidin-2-one |

| 2 | Reduction | 5-substituted-oxazolidin-2-one, Reducing agent (e.g., Et₃SiH in TFA) | N-methyl amino acid |

This methodology allows for the efficient preparation of N-methyl-2-methylphenylalanine from a suitable precursor via the this compound intermediate.

Polyfunctional compounds, which contain multiple reactive groups, are essential in combinatorial chemistry and drug discovery for creating libraries of diverse molecules. This compound is inherently a polyfunctional molecule. It possesses:

An N-H group that can be alkylated, acylated, or arylated.

A carbonyl group within the ring.

An aromatic tolyl group that can undergo electrophilic substitution reactions.

A chiral center at C-5, allowing for stereoselective syntheses.

The presence of these distinct functional handles allows for stepwise and selective modifications, making it a versatile building block for constructing more elaborate molecules. For instance, the nitrogen atom can be functionalized without disturbing the aromatic ring, and vice-versa. This utility is a hallmark of 5-functionalized oxazolidin-2-ones, which are recognized as multipurpose chiral synthons in asymmetric synthesis. bioorg.orgnih.gov

Spirocyclic systems, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to high-affinity binding with biological targets. mdpi.com The oxazolidin-2-one nucleus has been successfully incorporated into various spirocyclic frameworks. For example, spiro-oxazolidinone derivatives have been synthesized from steroidal ketones, where the ketone carbon becomes the spiro center. nih.gov

While direct synthesis of a spirocycle from this compound is not widely documented, its structure presents several possibilities for such transformations. Reactions involving functionalization of the nitrogen atom followed by an intramolecular cyclization onto the tolyl ring or a substituent attached to it could lead to novel spiro-heterocycles. The oxazolidinone ring provides a stable and stereochemically defined anchor for directing the formation of the second ring in a spirocyclic arrangement. The drug Zoliflodacin, for instance, features an oxazolidinone ring linked to a spiro-fused system, highlighting the structural compatibility of this heterocycle within complex spirocyclic architectures. nih.gov

Development of Novel Synthetic Reagents and Intermediates

Oxazolidin-2-ones, particularly N-aryl and 5-substituted variants, are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. researchgate.net They serve as crucial intermediates in the synthesis of numerous pharmaceuticals. nih.govorganic-chemistry.org The most prominent example is the antibiotic Linezolid, the first clinically approved oxazolidinone antibacterial agent. nih.gov

The synthesis of Linezolid and its analogues often involves a key 5-(substituted)-oxazolidin-2-one intermediate. acs.orgresearchgate.net In this role, this compound can act as a valuable intermediate for creating analogues of known drugs where a tolyl group is desired to probe structure-activity relationships. Its utility lies in its ability to be readily prepared and subsequently modified, particularly at the nitrogen atom, to build the final complex drug molecule. The development of efficient synthetic routes to access diverse arrays of 5-aryl substituted oxazolidinones is an active area of research aimed at accelerating drug discovery. researchgate.net

Exploration in Materials Science for New Polymer Development

The application of oxazolidin-2-ones in polymer science is an emerging area. While the related poly(2-oxazoline)s are well-studied biomaterials, polymers derived from oxazolidin-2-ones are less common. nih.govsigmaaldrich.com The primary challenge is that the oxazolidinone ring is not readily susceptible to ring-opening polymerization in the same way as oxazolines.

However, a viable route to polymers involves the modification of the oxazolidinone monomer prior to polymerization. A known method involves the N-vinylation of the oxazolidinone ring. google.com The resulting N-vinyl-oxazolidinone monomer can then undergo polymerization to form a polymer with oxazolidinone rings as pendant groups attached to a polyethylene (B3416737) backbone.

Applying this strategy, this compound could be converted to N-vinyl-5-(o-tolyl)oxazolidin-2-one. Polymerization of this monomer would yield a new polymer, poly(N-vinyl-5-(o-tolyl)oxazolidin-2-one).

Table 2: Proposed Synthesis of a Novel Polymer from this compound

| Step | Process | Starting Material | Intermediate/Product | Potential Application |

| 1 | N-Vinylation | This compound | N-vinyl-5-(o-tolyl)oxazolidin-2-one | Monomer Synthesis |

| 2 | Polymerization | N-vinyl-5-(o-tolyl)oxazolidin-2-one | Poly(N-vinyl-5-(o-tolyl)oxazolidin-2-one) | New Material |

The incorporation of the bulky and hydrophobic o-tolyl group as a pendant moiety would be expected to significantly influence the properties of the resulting polymer. Potential modifications to material properties could include:

Increased Glass Transition Temperature (Tg): The rigid aromatic group would likely restrict chain mobility, leading to a higher Tg and improved thermal stability.

Modified Solubility: The hydrophobic nature of the tolyl group would decrease the polymer's solubility in polar solvents while enhancing it in nonpolar organic solvents.

Altered Mechanical Properties: The bulky side groups could increase the stiffness and hardness of the material.

This approach offers a pathway to novel polymers with tunable properties based on the specific substitution at the C-5 position of the oxazolidinone ring, opening up possibilities for new materials with specialized applications.

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Green Synthesis Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of 5-(O-tolyl)oxazolidin-2-one and related oxazolidinones, several green methodologies are gaining prominence.

One of the most promising approaches involves the utilization of carbon dioxide (CO2) as a C1 building block. This method is inherently sustainable as it consumes a greenhouse gas. Research has demonstrated the feasibility of CO2 in the synthesis of oxazolidinones, including the antidepressant toloxatone, an isomer of this compound. bioorg.org This approach often employs continuous flow processes, which offer advantages in terms of safety, scalability, and product consistency. bioorg.org

Another significant advancement is the use of deep eutectic solvents (DESs) as both reaction media and catalysts. nih.gov These solvents are typically composed of readily available, biodegradable components and offer a greener alternative to traditional volatile organic solvents. nih.gov For instance, a ternary deep eutectic solvent comprising choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been effectively used in the three-component reaction of epoxides, amines, and dimethyl carbonate to yield various 3,5-disubstituted oxazolidinones. nih.gov

Mechanochemical synthesis, which uses mechanical energy to drive chemical reactions, presents a solvent-free alternative for the synthesis of oxazolidinones. nih.gov Ball milling techniques, for example, can facilitate the formation of these heterocyclic compounds, significantly reducing the environmental footprint of the process.

The following table summarizes key green synthesis methodologies for oxazolidinones:

| Methodology | Key Features | Examples |

| CO2 Utilization | Uses a renewable C1 source, often in continuous flow systems. bioorg.org | Synthesis of toloxatone. bioorg.org |

| Deep Eutectic Solvents | Employs biodegradable and recyclable solvents that can also act as catalysts. nih.gov | Three-component synthesis of 3,5-disubstituted oxazolidinones. nih.gov |

| Mechanochemical Synthesis | Solvent-free approach utilizing mechanical energy. nih.gov | Ball milling for oxazolidinone formation. nih.gov |

| Ionic Liquid Catalysis | Utilizes ionic liquids for efficient synthesis from amino alcohols and diethyl carbonate. nih.gov | 1-butyl-3-methylimidazolium acetate (B1210297) catalyzed synthesis. nih.gov |

Discovery of Novel Catalytic Systems for Oxazolidinone Chemistry

Catalysis is at the heart of efficient chemical synthesis. The discovery of novel catalytic systems for the preparation of this compound and its analogs is an active area of research.

Metal-Based Catalysis: Palladium and gold catalysts have shown significant promise in the synthesis of oxazolidinones. scielo.org.mxresearchgate.net Palladium-catalyzed reactions, for instance, have been employed in the synthesis of toloxatone. bioorg.org Gold(I)-catalyzed rearrangements of propargylic tert-butylcarbamates provide an efficient route to 5-methylene-1,3-oxazolidin-2-ones. researchgate.net

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative. For example, a binary organocatalytic system composed of a squaramide and a halide anion has been successfully applied to the synthesis of a wide range of oxazolidinones from epoxides and isocyanates.

Biocatalysis: Enzymatic catalysis is emerging as a powerful tool for the enantioselective synthesis of chiral oxazolidinones. Engineered myoglobin-based catalysts have been used for the intramolecular C(sp3)–H amination of carbamate (B1207046) derivatives, providing enantioenriched oxazolidinones with high selectivity. nih.gov

A summary of novel catalytic systems is presented below:

| Catalyst Type | Examples | Key Advantages |

| Palladium | Pd(OAc)2 | High efficiency in carboxylation reactions for oxazolidinone synthesis. bioorg.org |

| Gold | Cationic Au(I) complexes | Mild reaction conditions for the synthesis of alkylidene 2-oxazolidinones. researchgate.net |

| Organocatalysts | Squaramide/halide systems | Metal-free, broad substrate scope. |

| Enzymes | Engineered myoglobin | High enantioselectivity for chiral oxazolidinone synthesis. nih.gov |

Integration of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The integration of advanced analytical techniques is providing unprecedented insights into the formation of oxazolidinones.

Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. bioorg.orgnih.gov DFT calculations can be used to model transition states, predict reaction pathways, and understand the origins of stereoselectivity in oxazolidinone synthesis. bioorg.org For example, theoretical studies have been used to investigate the asynchronous concerted pathway in the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate. nih.gov

In Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of chemical reactions. justice.gc.ca This provides valuable kinetic data and helps in the identification of transient intermediates, which are key to understanding the reaction mechanism. Benchtop NMR spectrometers are increasingly being used for kinetic profiling of reactions, offering a convenient way to determine rate constants and activation energies. justice.gc.ca

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the characterization of reaction intermediates and products. rsc.org It can be used to confirm the structures of proposed intermediates in a catalytic cycle, providing direct evidence for a particular reaction mechanism. rsc.org

The application of these techniques is summarized in the following table:

| Analytical Technique | Application in Oxazolidinone Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity, and modeling of transition states. bioorg.orgnih.gov |

| In Situ FTIR/NMR Spectroscopy | Real-time reaction monitoring, kinetic studies, and identification of intermediates. justice.gc.ca |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation of intermediates and products, supporting mechanistic proposals. rsc.org |

Expanding the Synthetic Utility of Oxazolidinone Scaffolds

The oxazolidinone ring is a versatile scaffold with broad applications in both medicinal chemistry and asymmetric synthesis. nih.govwikipedia.org Future research will likely focus on expanding the synthetic utility of this compound and related structures.

As Chiral Auxiliaries: Chiral oxazolidinones are widely used as "Evans' auxiliaries" to control the stereochemistry of various chemical transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The substituents on the oxazolidinone ring sterically direct the approach of reagents, leading to high levels of diastereoselectivity. The development of new oxazolidinone-based chiral auxiliaries, potentially derived from this compound, could enable novel asymmetric syntheses.

In Medicinal Chemistry: The oxazolidinone core is a key pharmacophore in a number of clinically important drugs, most notably the antibiotic linezolid. nih.gov The structural versatility of the oxazolidinone ring allows for the synthesis of diverse libraries of compounds for drug discovery programs. nih.gov Derivatives of this compound could be explored for their potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

As Synthetic Intermediates: Functionalized oxazolidinones serve as valuable intermediates in the synthesis of more complex molecules. nih.gov The this compound scaffold can be further elaborated through various chemical transformations to access a wide range of novel compounds with potential applications in materials science and agrochemicals.

The diverse applications of the oxazolidinone scaffold are highlighted below:

| Application Area | Description |

| Asymmetric Synthesis | Use as chiral auxiliaries to control stereochemical outcomes in a variety of reactions. |

| Medicinal Chemistry | A key pharmacophore in drug discovery, leading to the development of new therapeutic agents. nih.gov |

| Synthetic Intermediates | Versatile building blocks for the synthesis of complex organic molecules. nih.gov |

Q & A

Q. What are the common synthetic routes for 5-(O-tolyl)oxazolidin-2-one and its derivatives?

- Methodological Answer : A widely used approach involves the coupling of biphenyl chalcones with 5-(chloromethyl)-oxazolidin-2-one under ultrasonic irradiation. For example, chalcones (4a–4x) react with 5-(chloromethyl)-oxazolidin-2-one in the presence of copper iodide, potassium carbonate, and (±)-trans-1,2-diaminocyclohexane in dry 1,4-dioxane. The reaction mixture is sonicated for 2–3 hours, followed by purification via column chromatography . Another route involves epichlorohydrin reacting with potassium cyanate in water under reflux (100°C, 15 hours), followed by extraction and chromatography .

Q. How is the structural identity of this compound confirmed in research settings?

- Methodological Answer : Structural confirmation typically employs NMR spectroscopy (¹H and ¹³C), IR spectroscopy (e.g., C=O stretch at ~1749 cm⁻¹), and X-ray crystallography . For instance, X-ray analysis of fluorinated oxazolidinone derivatives reveals hydrogen-bonding interactions and stereochemical configurations, with thermal ellipsoid plots showing atomic positions at 20% probability . IR and NMR data for intermediates like 5-(chloromethyl)-oxazolidin-2-one include δ 3.53–3.78 ppm (methylene protons) and δ 159.12 ppm (carbonyl carbon) .

Q. What analytical techniques ensure purity and identity of synthesized this compound derivatives?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for purity assessment. For example, LC-MS (ESI) data for derivatives like 5-(hydroxymethyl)-oxazolidin-2-one show [M+H]⁺ peaks at m/z 136.12, confirming molecular identity . Melting point analysis (e.g., 102–103°C for intermediates) and elemental analysis further validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity is achieved using chiral auxiliaries (e.g., fluorous oxazolidinones) and catalysts like copper iodide. Ultrasonic irradiation enhances reaction efficiency by promoting homogeneous mixing and reducing reaction time (2–3 hours vs. traditional 24-hour methods). Solvent choice (e.g., dry 1,4-dioxane) and nitrogen backfilling prevent oxidation side reactions . For example, coupling reactions under nitrogen with (±)-trans-1,2-diaminocyclohexane yield >75% enantiomeric excess in some cases .

Q. What strategies resolve contradictions in reported toxicity data for oxazolidinone derivatives?

- Methodological Answer : Discrepancies arise from incomplete toxicological profiles (e.g., oral LD₅₀ >11,500 mg/kg in rats but no repeated-dose data) . To address this, researchers should conduct:

Q. How do structural modifications of this compound influence antimicrobial activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance activity against Gram-positive pathogens. For example, replacing the O-tolyl group with a 4-fluorobenzyl moiety in linezolid derivatives improves binding to bacterial ribosomes . Hybrid derivatives (e.g., oxazolidinone-biphenyl chalcones) exhibit MIC values <1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) due to increased lipophilicity and membrane penetration .

Q. What methodologies are used to study the solid-state interactions of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals intermolecular hydrogen bonds (e.g., N–H···O=C interactions) and π-stacking in fluorinated derivatives. For example, XCL structural reports demonstrate inversion symmetry in hydrogen-bonded dimers, critical for crystal packing stability . Thermal analysis (DSC/TGA) further characterizes melting points and decomposition profiles .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the mechanism of oxazolidinone rearrangement?

- Methodological Answer : Mechanistic studies require:

- Isotopic labeling (e.g., ¹⁸O tracing) to track oxygen migration during ring expansion.

- Kinetic studies (e.g., monitoring reaction progress via in situ NMR).

- Computational modeling (DFT calculations) to identify transition states. For instance, Pd/C-catalyzed hydrogenation of (4S)-4-(2-hydroxyethyl)-5-(trifluorophenyl)oxazolidin-2-one forms hemiaminal structures, confirmed by X-ray analysis .

Q. What statistical approaches are recommended for analyzing biological activity data of oxazolidinone derivatives?

- Methodological Answer : Use dose-response curves (log[IC₅₀] calculations) and ANOVA to compare efficacy across derivatives. For antimicrobial assays, follow CLSI guidelines for MIC determinations, including triplicate measurements to minimize variability. Data should be normalized to positive controls (e.g., linezolid) and reported with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.